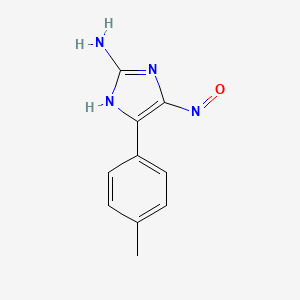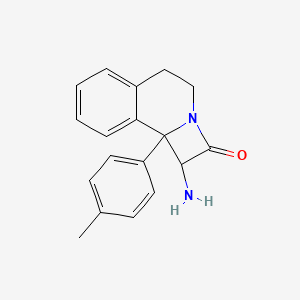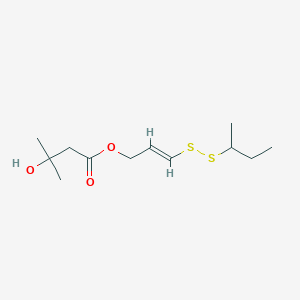
4-(((2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy)carbonyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(((2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy)carbonyl)benzoic acid is a complex organic compound that features a pyrrolidine ring, a benzoic acid moiety, and a sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy)carbonyl)benzoic acid typically involves the reaction of maleic anhydride with aromatic amines, followed by ring opening and subsequent reactions to introduce the sulfonyl group and the benzoic acid moiety . The reaction conditions often require the use of thionyl chloride (SOCl₂) for chlorination steps and various solvents such as dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(((2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy)carbonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfonyl group or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as sodium borohydride (NaBH₄), and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or other oxidized derivatives, while reduction could produce sulfonamides or other reduced forms .
Aplicaciones Científicas De Investigación
4-(((2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy)carbonyl)benzoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(((2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy)carbonyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl group and pyrrolidine ring can form specific interactions with active sites, leading to inhibition or modulation of the target’s activity . The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine ring structure and have similar reactivity and applications.
Benzoic acid derivatives: Compounds with benzoic acid moieties exhibit similar chemical behavior and can be used in related applications.
Sulfonyl-containing compounds: These compounds have similar functional groups and can participate in analogous chemical reactions.
Uniqueness
4-(((2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy)carbonyl)benzoic acid is unique due to its combination of a pyrrolidine ring, a benzoic acid moiety, and a sulfonyl group.
Propiedades
Fórmula molecular |
C12H9NO9S |
|---|---|
Peso molecular |
343.27 g/mol |
Nombre IUPAC |
4-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxycarbonylbenzoic acid |
InChI |
InChI=1S/C12H9NO9S/c14-9-5-8(23(19,20)21)10(15)13(9)22-12(18)7-3-1-6(2-4-7)11(16)17/h1-4,8H,5H2,(H,16,17)(H,19,20,21) |
Clave InChI |
BCPFIZIMOAEORJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate oxalate hydrate](/img/structure/B12814302.png)




![1-(2-Methoxyethyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12814315.png)
![2-Hydroxy-4-[[4-[5-(2-methyl-3-phenylprop-2-enylidene)-4-oxo-2-sulfanylidene-3-thiazolidinyl]-1-oxobutyl]amino]benzoic acid](/img/structure/B12814320.png)




